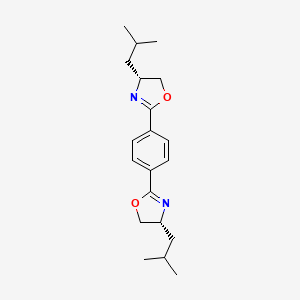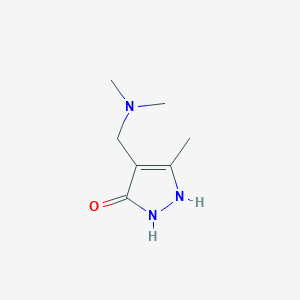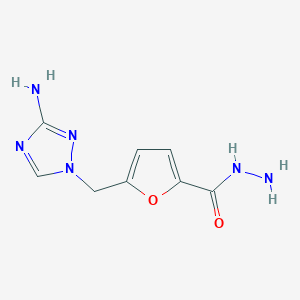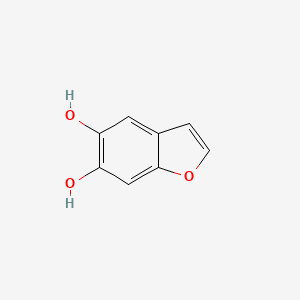
5-(Pyridin-4-yl)-2H,2'H-3,3'-bi(1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) is a heterocyclic compound that features a pyridine ring and two 1,2,4-triazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of hydrazonoyl halides with pyridine derivatives under basic conditions . Another approach involves the use of metal-catalyzed cycloaddition reactions to form the triazole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced triazole derivatives .
Applications De Recherche Scientifique
5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyridine-1,2,4-triazole hybrids: Compounds that combine pyridine and triazole rings, exhibiting enhanced biological properties.
Uniqueness
5-(Pyridin-4-yl)-2H,2’H-3,3’-bi(1,2,4-triazole) is unique due to its dual triazole rings, which provide additional sites for chemical modification and interaction with biological targets. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H7N7 |
|---|---|
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
4-[5-(1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C9H7N7/c1-3-10-4-2-6(1)7-13-9(16-15-7)8-11-5-12-14-8/h1-5H,(H,11,12,14)(H,13,15,16) |
Clé InChI |
ZMUCAMNQPBPEPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=N2)C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)

![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)

![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)


![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
